

Comprehensive Technical Guide: Verbascoside in Lamiales Plant Order - Chemistry, Analysis, and Therapeutic Applications

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Compound Focus: Verbascoside

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Introduction and Key Properties

Verbascoside, also known as **acteoside**, is a water-soluble **phenylethanoid glycoside** that represents one of the most widespread **disaccharide caffeoyl esters** found in the plant kingdom, particularly within the **Lamiales order**. This comprehensive technical review examines the chemistry, distribution, analytical methods, bioactivities, and biosynthesis of this biologically significant compound, with particular emphasis on its occurrence in Lamiales species and potential therapeutic applications. First isolated from *Verbascum sinuatum* L. in 1963 and subsequently characterized as acteoside from *Syringa vulgaris* L. in 1968, **verbascoside** has emerged as a compound of significant pharmacological interest due to its **multifaceted biological activities** and **potential therapeutic applications** [1] [2]. The compound's structural complexity and diverse biological effects make it a promising candidate for drug development, particularly as resistance to conventional treatments continues to increase across various disease states.

The chemical structure of **verbascoside** (C₂₉H₃₆O₁₅, molecular weight 624.59 g/mol) consists of four key components: **caffeic acid**, **glucose**, **rhamnose**, and **hydroxytyrosol** [2] [3]. These moieties are connected through specific linkages that contribute to the compound's bioactivity: caffeic acid is bound to glucose at the C4 position via an ester bond, while glucose forms part of a disaccharide with rhamnose, and hydroxytyrosol is connected to glucose at the C1 position through an ether bond [2]. This unique arrangement results in a

compound with **multiple phenolic hydroxyl groups** that are primarily responsible for its potent antioxidant properties and free radical-scavenging capabilities [1]. The presence of two di-ortho-phenolic moieties in its structure enables **verbascoside** to effectively neutralize various reactive oxygen species, making it a valuable natural antioxidant with potential applications in combating oxidative stress-related pathologies.

Quantitative Analysis in Lamiales Species

Verbascoside Content in Medicinal Plants

Comprehensive quantification studies have revealed significant variation in **verbascoside** content across different Lamiales species, influenced by factors such as plant part used, extraction method, geographical origin, and environmental conditions. Recent research has identified several Lamiales species with **exceptionally high verbascoside concentrations**, making them particularly promising sources for further investigation and potential commercial exploitation. The table below summarizes the quantitative data obtained from recent analytical studies on selected Lamiales species with high **verbascoside** content:

Table 1: **Verbascoside** Content in Lamiales Medicinal Plants

| Plant Species | Family | Plant Part | Verbascoside Content | Extraction Method | Reference |
|--------------------------------|-------------|----------------|-----------------------|------------------------------|-----------|
| <i>Abeliophyllum distichum</i> | Oleaceae | Callus culture | 97.05 mg/g dry weight | Methyl jasmonate elicitation | [4] |
| <i>Barleria prionitis</i> | Acanthaceae | Not specified | High content | Ethanollic extraction | [1] |
| <i>Barleria lupulina</i> | Acanthaceae | Not specified | High content | Ethanollic extraction | [1] |
| <i>Rhinacanthus nasutus</i> | Acanthaceae | Not specified | High content | Ethanollic extraction | [1] |
| <i>Orthosiphon aristatus</i> | Lamiaceae | Not specified | High content | Ethanollic extraction | [1] |

| Plant Species | Family | Plant Part | Verbascoside Content | Extraction Method | Reference |
|--------------------------------|--------------|---------------|----------------------|-----------------------|-----------|
| <i>Nicoteba betonica</i> | Lamiaceae | Not specified | High content | Ethanollic extraction | [1] |
| <i>Stizophyllum perforatum</i> | Bignoniaceae | Leaves | Major constituent | Ethanol maceration | [5] |

The **quantitative variation** observed across different species highlights the importance of species selection when targeting high **verbascoside** yields for research or commercial applications. Particularly noteworthy is the remarkably high **verbascoside** content achieved in *Abeliophyllum distichum* callus cultures following elicitation with methyl jasmonate, demonstrating the potential of **biotechnological approaches** for enhancing **verbascoside** production [4]. This finding is significant for overcoming the limitations associated with field cultivation, such as seasonal variations, limited biomass production, and environmental factors that can influence secondary metabolite accumulation.

Analytical Conditions for Verbascoside Quantification

Advanced analytical techniques are essential for accurate **verbascoside** quantification, with High-Performance Liquid Chromatography (HPLC) coupled with various detection methods being the most widely employed approach. Different research groups have developed and validated specific chromatographic conditions optimized for **verbascoside** separation and quantification in various plant matrices. The table below summarizes the key analytical parameters from recent studies:

Table 2: Analytical Conditions for **Verbascoside** Quantification

| Parameter | HPLC-DAD Conditions [1] | UPLC-DAD Conditions [6] | HPLC-DAD Conditions [5] |
|-----------|--|---|---|
| Column | Nacalai Tesque Cosmosil C18 (4.6 × 150 mm) | Acclaim RSLC 120 C18 (2.1 × 100 mm, 2.2 μm) | ODS Luna Phenomenex (5 μm, 250 × 4.60 mm) |

| Parameter | HPLC-DAD Conditions [1] | UPLC-DAD Conditions [6] | HPLC-DAD Conditions [5] |
|--------------------|--|--|---|
| Mobile Phase | Isocratic 20% acetonitrile with 2.5% acetic acid | Gradient: 0.1% formic acid in water (A) and methanol (B) | Not fully specified (mangiferin as internal standard) |
| Flow Rate | 0.5 mL/min | 0.4 mL/min | Not specified |
| Detection | Diode array detector | DAD at 332 nm | DAD |
| Linear Range | 1.95–250 µg/mL | Not specified | 0.8-60 µg/mL |
| Sample Preparation | Sonication, filtration | Hydromethanol extraction, filtration | Methanol dissolution, centrifugation |

The **method validation parameters** for these analytical techniques have demonstrated excellent precision, accuracy, and sensitivity, making them suitable for both qualitative and quantitative analysis of **verbascoside** in complex plant matrices. The HPLC method developed for *Stizophyllum perforatum* analysis incorporated mangiferin as an internal standard, which improved quantification accuracy by accounting for potential variations during sample preparation and analysis [5]. For **high-throughput analysis**, the UPLC-DAD method offered reduced analysis time while maintaining resolution, making it particularly suitable for screening large numbers of samples in quality control or research settings [6].

Experimental Protocols for Extraction and Bioactivity Assessment

Plant Material Extraction and Compound Isolation

Standardized extraction protocols are essential for obtaining reproducible **verbascoside** yields from plant material. The following detailed methodology has been successfully employed in recent studies on Lamiales species:

- **Plant Material Preparation:** Fresh plant material should be dried at 60°C for 48 hours and pulverized to a fine powder to increase surface area and enhance extraction efficiency [1]. For *Stizophyllum perforatum*, leaves are dried at room temperature before powdering to preserve heat-sensitive compounds [5].
- **Extraction Process:** The powdered plant material undergoes maceration with ethanol (30 times volume) in a sonication bath at 25°C, repeated three times to ensure exhaustive extraction [1]. Alternatively, for larger batches, maceration without sonication for 72 hours with solvent renewal can be employed [5]. The ethanolic extracts are collected, combined, and concentrated under reduced pressure using a rotary evaporator at 45°C to prevent thermal degradation [6]. Aqueous extracts are prepared similarly but freeze-dried instead of evaporated to preserve integrity [1].
- **Fractionation and Isolation:** For compound isolation, the crude extract is dissolved in methanol/water (2:8, v/v) and sequentially partitioned with n-hexane and ethyl acetate [5]. The ethyl acetate fraction (enriched in phenylethanoid glycosides) is further purified using Sephadex LH-20 column chromatography with methanol as eluent. Final purification can be achieved through preparative HPLC or solid-phase extraction (SPE) with octadecyl-functionalized silica gel, using methanol/water gradients as eluents [5].

Bioactivity Assessment Methods

Comprehensive bioactivity assessment of **verbascoside** involves multiple in vitro assays to evaluate its therapeutic potential:

- **Antioxidant Activity assays:**
 - **DPPH Radical-Scavenging Assay:** Samples (100 µg/mL), **verbascoside**, **isoverbascoside** (10 µg/mL), or standard trolox (1.5–25.0 µg/mL) are added to a 96-well plate, followed by an equal volume of 0.2 mM DPPH solution [1]. After 30 minutes incubation at room temperature, absorbance is measured at 490 nm, with results expressed as µg/mL trolox equivalent.
 - **Ferric Reducing Antioxidant Power (FRAP) Assay:** The FRAP reagent is prepared by mixing 100 mM acetate buffer (pH 3.6), 10 mM 2,4,6-Tris(2-pyridyl)-s-triazine in 40 mM HCl, and 20 mM FeCl₃ at 10:1:1 ratio [1]. Plant extracts (20 µL of 100 µg/mL) or standards are mixed with 180 µL FRAP reagent, incubated for 30 minutes at room temperature, and absorbance measured at 595 nm.

- **Anti-inflammatory Activity assays:**

- **Cyclooxygenase (COX) Inhibitor Screening:** Commercially available colorimetric assay kits (e.g., Cayman Chemical) are used with ovine COX-1 and human COX-2 according to manufacturer protocols [1].
- **Nitric Oxide Assay:** Anti-inflammatory activity is evaluated by measuring inhibition of nitric oxide production in appropriate cell lines (e.g., RAW264.7 macrophages) stimulated with lipopolysaccharide [1] [2].

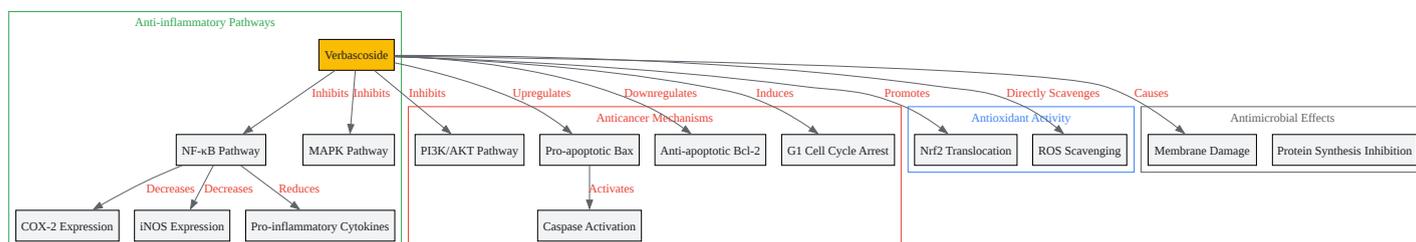
- **Cytotoxicity and Anticancer assays:**

- **MTT Assay:** Cell viability is determined using 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide after treatment with **verbascoside** alone or in combination with standard chemotherapeutic agents like 5-fluorouracil [6].
- **Cell Cycle Analysis:** Flow cytometry with propidium iodide staining is employed to assess cell cycle distribution and arrest [6].
- **Apoptosis Assays:** Apoptotic cells are quantified using Hoechst staining, while protein expression of Bax, Bcl-2, and caspase enzymes is evaluated through Western blot analysis [7] [6].

Therapeutic Mechanisms and Applications

Molecular Mechanisms of Action

Verbascoside exhibits multifaceted biological activities through modulation of multiple cellular signaling pathways. The compound's therapeutic effects are primarily mediated through its interactions with key molecular targets involved in inflammation, cell proliferation, and oxidative stress response. The following diagram illustrates the major signaling pathways modulated by **verbascoside** and their interrelationships:



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*Figure 1: Molecular mechanisms and signaling pathways modulated by **verbascoside***

The **anti-inflammatory activity** of **verbascoside** is primarily mediated through inhibition of the NF- κ B and MAPK signaling pathways, resulting in decreased expression of pro-inflammatory enzymes such as COX-2 and iNOS, and reduced production of inflammatory cytokines [2] [7]. In cancer models, **verbascoside** demonstrates **chemosensitizing properties** by targeting the PI3K/AKT pathway, modulating the Bax/Bcl-2 ratio, activating caspase cascades, and inducing G1 cell cycle arrest [6]. The compound's **antioxidant effects** involve both direct free radical scavenging through its phenolic hydroxyl groups and activation of the Nrf2 pathway, which enhances cellular defense mechanisms against oxidative stress [1] [7].

Specific Therapeutic Applications

The **diverse molecular mechanisms** of **verbascoside** translate to several potential therapeutic applications with particular relevance to drug development:

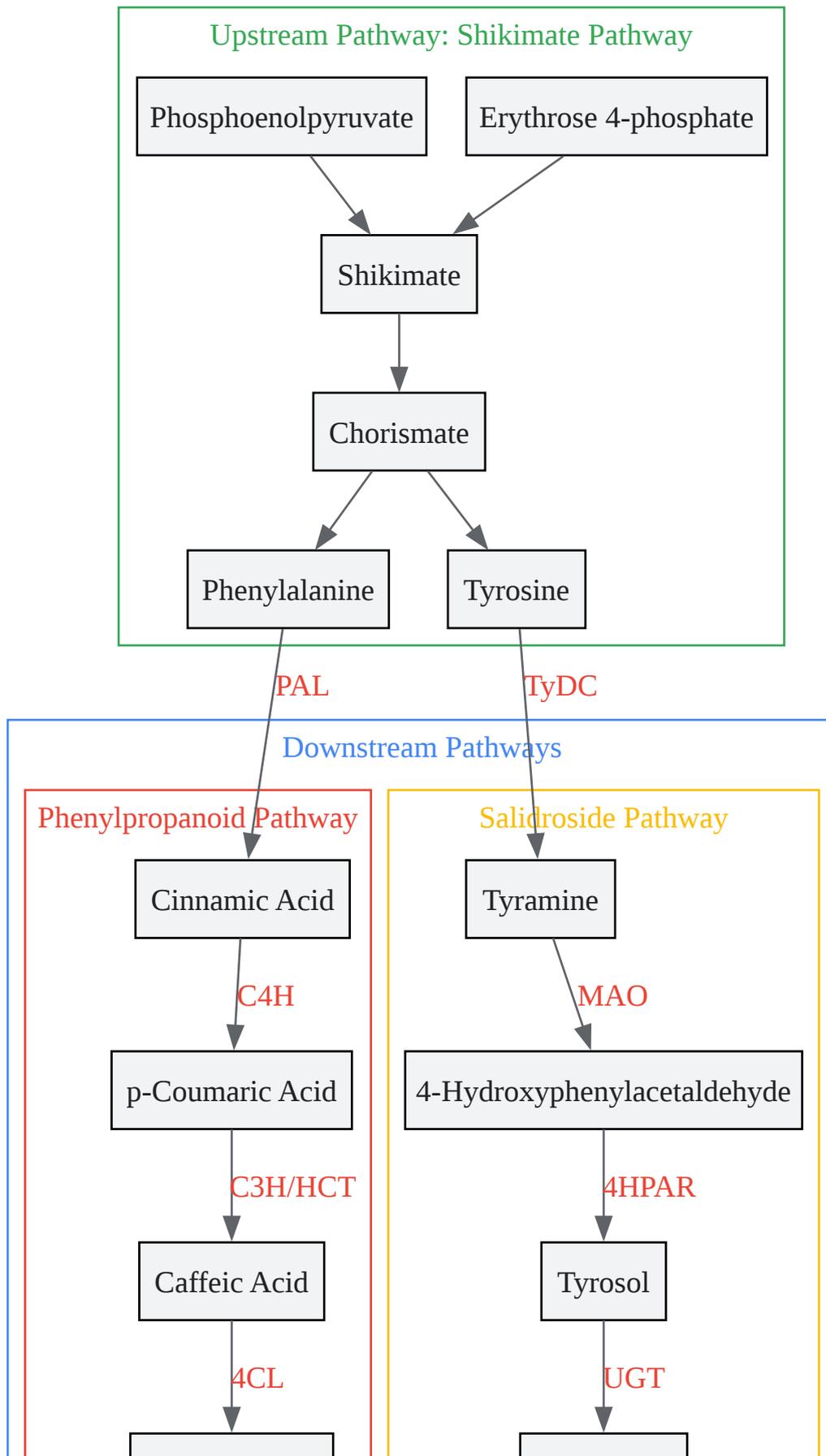
- **Anti-inflammatory and Immunomodulatory Applications:** **Verbascoside** exhibits **potent anti-inflammatory effects** by inhibiting production of pro-inflammatory cytokines and mediators, offering potential therapeutic benefits in conditions such as arthritis and inflammatory bowel disease [2]. The compound's immunomodulatory properties are particularly relevant in the context of autoimmune disorders, where balanced immune response is crucial [2]. A randomized clinical study demonstrated that a 2-week oral administration of 100 mg **verbascoside** significantly decreased platelet aggregation in patients with cardiovascular risk factors, highlighting its potential in cardiovascular inflammation management [1].
- **Anticancer and Chemosensitization Applications:** Preclinical studies have demonstrated that **verbascoside** exhibits **synergistic interactions** with conventional chemotherapeutic agents. In colorectal cancer models, **verbascoside** sensitized cancer cells to 5-fluorouracil (5-FU) by targeting the PI3K/AKT pathway, enhancing apoptosis through modulation of Bax and Bcl-2 expression, and inducing G1 cell cycle arrest [6]. Similar pro-apoptotic and anti-proliferative effects have been observed in gastric carcinoma and leukemia models, where **verbascoside** induced cancer cell differentiation and apoptosis through telomerase-dependent modulation [6].
- **Antimicrobial Applications:** **Verbascoside** demonstrates **broad-spectrum antimicrobial activity** against a range of bacterial pathogens, including multidrug-resistant strains, as well as viruses, protozoa, and fungi [2] [3]. Its efficacy against *Staphylococcus aureus* has been particularly noted, with studies suggesting multiple mechanisms of action including membrane disruption and inhibition of essential bacterial enzymes [3]. The compound's activity against *Leishmania amazonensis* has also been documented, with electron microscopy studies revealing significant ultrastructural changes in promastigotes, including membrane alterations, vacuole formation, and lipid accumulation [5].
- **Neuroprotective Applications:** **Verbascoside** has shown **promising neuroprotective effects** in experimental models of neurodegenerative diseases, including Alzheimer's and Parkinson's diseases [2] [7]. The compound protects against A β -induced neurotoxicity by suppressing DNA damage, limiting induction of death-signaling proteins, and reducing mitochondrial dysfunction in neuronal cells [7]. Additionally, **verbascoside** abrogates cytokine-mediated induction of iNOS in glioma cells, suggesting potential applications in neuroinflammation-related pathologies [7].

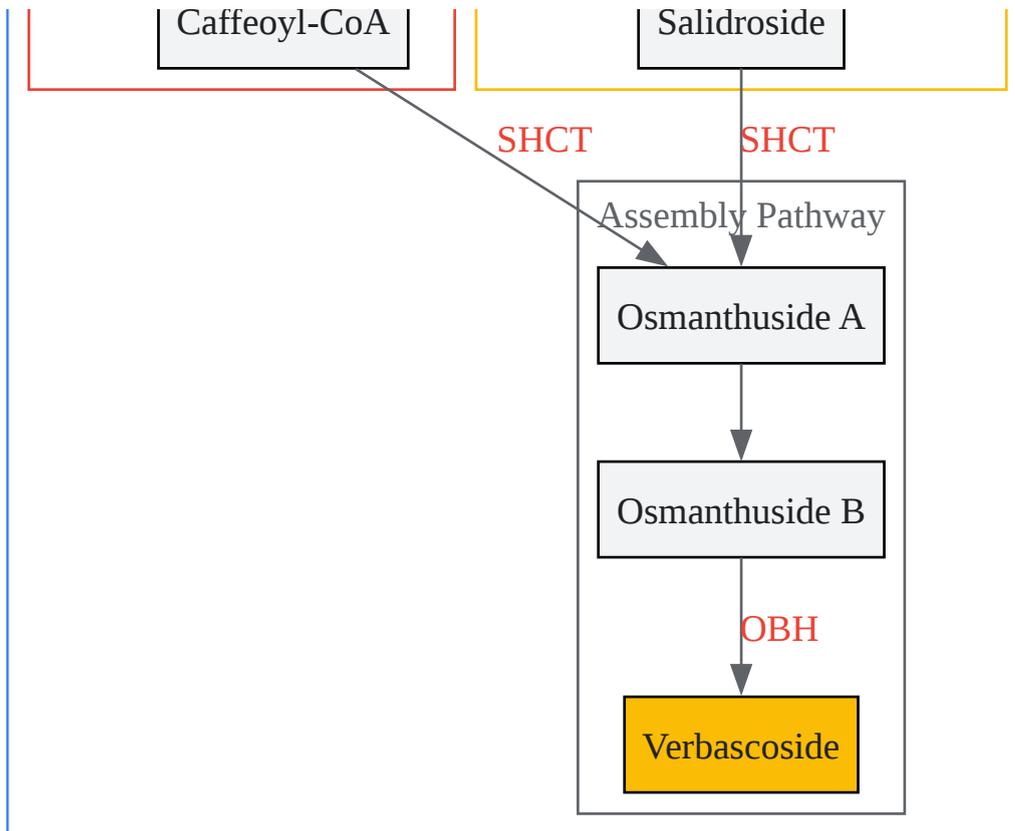
Biosynthesis and Bioproduction

Biochemical Pathways

The **biosynthesis of verbascoside** represents an intricate biochemical pathway that integrates components from both the shikimate and phenylpropanoid pathways. Recent research has elucidated the complete biosynthetic route, identifying key enzymes and intermediate compounds. The following diagram illustrates the major pathways and enzymatic steps involved in **verbascoside** biosynthesis:







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Figure 2: Complete biosynthetic pathway of **verbascoside** in plants

The **verbascoside biosynthesis** begins with the upstream shikimate pathway, which converts phosphoenolpyruvate and erythrose 4-phosphate into chorismate, the precursor of the aromatic amino acids phenylalanine and tyrosine [2]. This pathway is exclusive to plants and microorganisms, not present in animals or humans, making it an attractive target for selective inhibition in antimicrobial applications. The downstream pathway branches into four interconnected routes: (1) the **phenylpropanoid pathway** from phenylalanine to caffeic acid, (2) the **salidroside pathway** from tyrosine to salidroside, (3) the **hydroxytyrosol pathway** from tyrosine to hydroxytyrosol, and (4) cross-pathways that integrate these branches [2].

Key enzymatic steps have recently been characterized, including the identification of a BAHD acyltransferase (hydroxycinnamoyl-CoA:salidroside hydroxycinnamoyltransferase, SHCT) that catalyzes the regioselective acylation of salidroside to form osmanthuside A, and a CYP98 hydroxylase (osmanthuside B 3,3'-hydroxylase, OBH) that catalyzes meta-hydroxylations of the p-coumaroyl and tyrosol moieties of osmanthuside B to complete **verbascoside** biosynthesis [8]. The discovery of these enzymes has enabled the

heterologous production of **verbascoside** in engineered microorganisms, providing a sustainable alternative to plant extraction [8].

Bioproduction and Enhancement Strategies

Advanced bioproduction techniques have been developed to enhance **verbascoside** yields and ensure sustainable supply:

- **Elicitor Strategies:** Treatment with **methyl jasmonate (MeJA)** has proven highly effective in enhancing **verbascoside** production in plant cell cultures. In *Abeliophyllum distichum* callus cultures, treatment with 50 μM MeJA increased **verbascoside** content from approximately 50 mg/g to 97.05 mg/g dry weight [4]. In bioreactor cultures, **verbascoside** content reached 135.03 mg/g dry callus following 3 weeks of MeJA treatment, representing more than a two-fold increase compared to control cultures [4].
- **Hairy Root Cultures:** Genetic transformation with *Agrobacterium rhizogenes* to generate **hairy root cultures** has been successfully employed for **verbascoside** production in species such as *Paulownia tomentosa* [3]. This approach capitalizes on the genetic stability and fast growth characteristics of transformed roots, often resulting in higher and more consistent secondary metabolite production compared to conventional cell cultures.
- **Metabolic Engineering:** With the complete elucidation of the **verbascoside** biosynthetic pathway, **heterologous production** in engineered microorganisms has become feasible [8]. This approach involves the introduction of plant-derived biosynthetic genes into microbial hosts such as *Escherichia coli*, enabling sustainable production without dependence on plant cultivation. This strategy offers advantages of scalability, control, and consistency, potentially overcoming limitations associated with seasonal variations and environmental factors in plant-based production.

Conclusion

Verbascoside represents a **promising phytochemical** with diverse therapeutic potential, particularly evidenced through its multifaceted biological activities and well-characterized mechanisms of action. Its significant presence in various Lamiales species, coupled with advances in bioproduction technologies,

positions this natural product as a valuable candidate for further drug development. Current research has firmly established its anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties, mediated through modulation of key cellular signaling pathways including NF- κ B, MAPK, and PI3K/AKT.

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